

# Application Note: Quantification of Epigomisin O using High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: *Epigomisin O*

Cat. No.: *B150119*

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## Introduction

**Epigomisin O**, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra plants, has garnered significant interest for its potential pharmacological activities.<sup>[1]</sup> Accurate and precise quantification of **Epigomisin O** in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Epigomisin O**.

## Chemical Information

- Compound: **Epigomisin O**
- CAS Number: 73036-31-4
- Molecular Formula:  $C_{23}H_{28}O_7$ <sup>[2]</sup>
- Molecular Weight: 416.47 g/mol <sup>[2]</sup>
- Chemical Class: Lignan<sup>[3]</sup>

## Chromatographic Conditions

The following HPLC conditions are recommended as a starting point for the quantification of **Epigomisin O**. Optimization may be required based on the specific sample matrix and instrumentation.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile
Gradient	0-10 min: 50% B 10-25 min: 50-90% B 25-30 min: 90% B 30-35 min: 90-50% B 35-40 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection	UV-Vis Diode Array Detector (DAD) at 254 nm

Note on Detection: Dibenzocyclooctadiene lignans typically exhibit strong UV absorbance in the range of 230-255 nm.<sup>[4]</sup> For enhanced sensitivity and selectivity, fluorescence detection can be employed with an excitation wavelength of 254 nm and an emission wavelength of 330 nm.<sup>[5]</sup> It is recommended to determine the optimal detection wavelength by acquiring the UV spectrum of a pure standard of **Epigomisin O**.

## Experimental Protocols

### 1. Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Epigomisin O** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1

µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

## 2. Sample Preparation (from Schisandra fruits)

- Grinding: Grind the dried fruits of Schisandra into a fine powder.
- Extraction: Accurately weigh 1 g of the powdered sample and place it in a conical flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes.
- Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
- Dilution: Dilute the filtered extract with methanol as necessary to bring the concentration of **Epigomisin O** within the linear range of the calibration curve.

## 3. Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

- Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient ( $r^2$ ) should be  $> 0.999$ .
- Precision: Assess intra-day and inter-day precision by analyzing a quality control (QC) sample at three different concentrations (low, medium, and high) on the same day and on three different days. The relative standard deviation (RSD) should be  $< 2\%$ .
- Accuracy: Determine the accuracy by spiking a known amount of **Epigomisin O** standard into a sample matrix and calculating the percentage recovery. The recovery should be within 98-102%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
- Specificity: Evaluate the ability of the method to differentiate **Epigomisin O** from other components in the sample matrix by analyzing a blank sample and a sample spiked with the standard.

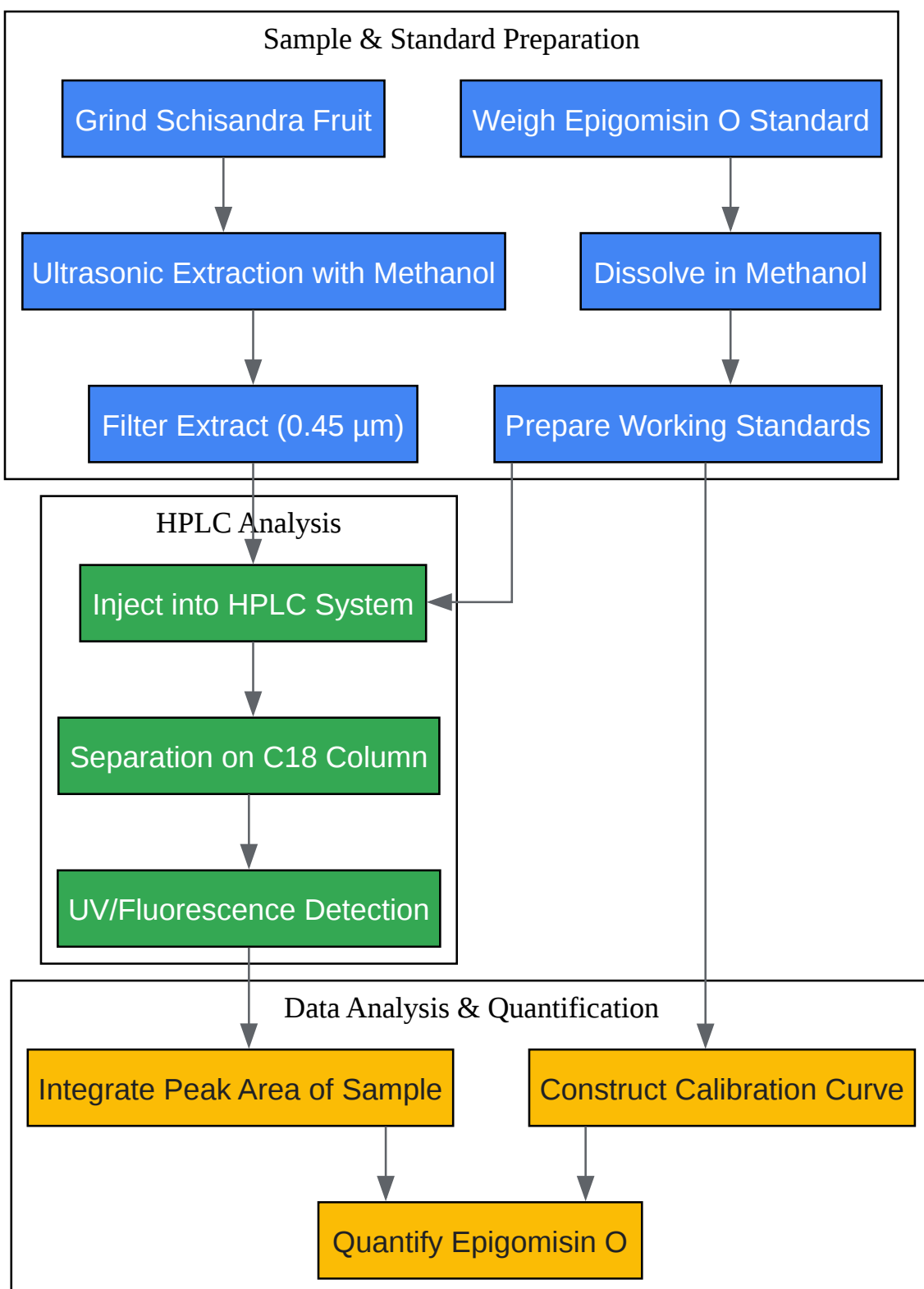
## Quantitative Data Summary

The following table summarizes the expected quantitative data from a validated HPLC method for **Epigomisin O**.

Parameter	Expected Value
Retention Time (min)	Dependent on specific column and conditions
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient ( $r^2$ )	> 0.999
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
LOD (µg/mL)	To be determined experimentally
LOQ (µg/mL)	To be determined experimentally

## Visualizations

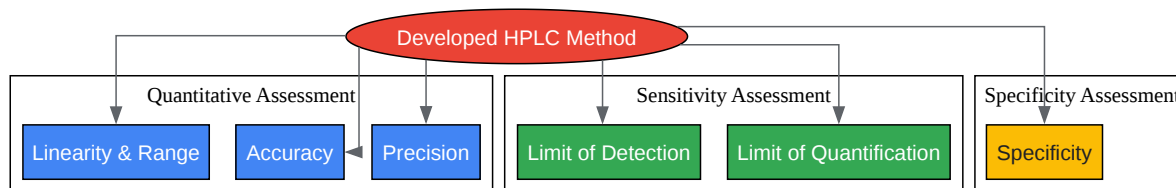
Experimental Workflow for **Epigomisin O** Quantification



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Caption: Workflow for the quantification of **Epigomisin O**.

## Logical Relationship of Method Validation Parameters



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